molecular formula C20H20N4O B2431418 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-85-7

2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole

Cat. No. B2431418
CAS RN: 2097932-85-7
M. Wt: 332.407
InChI Key: HAGWNQWYUGAZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that is synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole derivatives is in the development of antibacterial agents. For instance, a study by Genin et al. (2000) explored substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones. The study found that certain derivatives exhibited good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, showcasing the potential of triazole derivatives in expanding the spectrum of antibacterial activity.

Enzyme Inhibition

Another significant area of application is enzyme inhibition. Jiang and Hansen (2011) discovered that certain disubstituted 1,2,3-triazoles, prepared using the Huisgen cycloaddition reaction, act as potent inhibitors against caspase-3, a crucial enzyme in apoptosis pathways. Their findings, documented in Jiang and Hansen (2011), suggest these derivatives could be valuable in studying cell death and potentially in the development of therapeutic agents targeting diseases characterized by aberrant apoptosis.

Synthesis and Functionalization

The versatility of 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole allows for its use in the synthesis of complex molecules. For example, research by Prasad et al. (2021) highlighted the preparation of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. These compounds have been shown to possess significant biological activities, including antiviral, anticancer, and anxiolytic properties, demonstrating the compound's utility in synthesizing clinically relevant drugs.

Antimicrobial and Antioxidant Activities

Furthermore, derivatives of this compound have been evaluated for their antimicrobial and antioxidant activities. Tay et al. (2022) synthesized and assessed the activities of pyridyl substituted thiazolyl triazole derivatives, finding that some exhibited high antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity. This study, detailed in Tay et al. (2022), underscores the potential of triazole derivatives in developing new antimicrobial and antioxidant agents.

properties

IUPAC Name

(4-phenylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-14-4-7-19(23)15-24-21-12-13-22-24)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-13,19H,4,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGWNQWYUGAZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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